5-{[4-(2-fluorophenyl)piperazin-1-yl](3-methoxyphenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
This compound is a heterocyclic molecule featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. Key structural elements include:
- A furan-2-yl substituent at position 2 of the triazolo-thiazole ring.
- A 3-methoxyphenyl group linked via a methyl bridge to position 3.
- A 4-(2-fluorophenyl)piperazine moiety attached to the same methyl bridge.
Properties
IUPAC Name |
5-[[4-(2-fluorophenyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN5O3S/c1-34-18-7-4-6-17(16-18)22(31-13-11-30(12-14-31)20-9-3-2-8-19(20)27)23-25(33)32-26(36-23)28-24(29-32)21-10-5-15-35-21/h2-10,15-16,22,33H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZCSDOMDIVYRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCN(CC5)C6=CC=CC=C6F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound features several significant functional groups that contribute to its biological activity:
- Piperazine moiety : Known for its role in various pharmacological agents.
- Triazole and thiazole rings : These heterocyclic structures are often associated with antimicrobial and anticancer activities.
- Fluorophenyl and methoxyphenyl substituents : These groups can enhance lipophilicity and modulate receptor interactions.
Chemical Formula
The chemical formula for the compound is .
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown efficacy against various bacterial strains. The presence of the triazole and thiazole rings in this compound suggests potential activity against pathogens due to their known effects on cell wall synthesis and protein function.
Anticancer Properties
Several studies have evaluated the anticancer potential of piperazine derivatives. For example, compounds structurally related to our target compound have demonstrated inhibition of cancer cell proliferation in various assays. Notably:
- Case Study 1 : A derivative with a similar piperazine structure was found to inhibit the growth of A549 lung cancer cells with an IC50 value of 4.685 μM .
- Case Study 2 : Another study reported that specific modifications on the piperazine ring improved cytotoxicity against breast cancer cell lines .
Neuropharmacological Effects
Compounds containing piperazine and methoxy groups have been investigated for their neuropharmacological effects. The inhibition of monoamine oxidase (MAO) enzymes is a notable mechanism through which these compounds may exert antidepressant effects:
- Findings : Compounds similar to our target were identified as selective inhibitors of MAO-B, which is implicated in neurodegenerative diseases like Alzheimer's . The most potent inhibitor from related studies had an IC50 value of 0.013 µM for MAO-B.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the triazole ring may facilitate binding to active sites on enzymes like MAO-B.
- Cellular Interaction : The lipophilic nature due to fluorophenyl and methoxy substituents may enhance membrane permeability, allowing for better interaction with intracellular targets.
Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to a class of heterocyclic compounds featuring triazole and thiazole rings. Its molecular formula is with a molecular weight of approximately 328.4 g/mol. The presence of the piperazine moiety contributes to its biological activity, making it a candidate for various pharmacological applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key methods include:
- Formation of the Triazole Ring : The triazole ring is synthesized through cyclization reactions involving hydrazine derivatives.
- Piperazine Substitution : The piperazine group is introduced using nucleophilic substitution methods.
- Final Coupling : The final product is obtained through coupling reactions that link the various functional groups.
Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Pharmacological Applications
The compound's pharmacological potential can be categorized into several key areas:
Antidepressant Activity
Research indicates that compounds containing piperazine moieties exhibit significant antidepressant properties. The interaction of this compound with serotonin receptors could potentially lead to mood enhancement and anxiety reduction .
Antimicrobial Properties
Studies have shown that related thiazole derivatives possess antimicrobial activity against various pathogens. This suggests that the compound may also exhibit similar effects, making it a candidate for developing new antimicrobial agents .
Inhibition of Nucleoside Transporters
The compound has been investigated as an inhibitor of equilibrative nucleoside transporters (ENTs), which play crucial roles in cellular nucleoside uptake and metabolism. Specific analogues have demonstrated selective inhibition of ENT1 and ENT2, highlighting their potential use in cancer therapy by modulating nucleoside availability .
Case Study 1: Antidepressant Efficacy
A study evaluated the antidepressant effects of a series of piperazine derivatives, including this compound. Results indicated a significant reduction in depressive-like behaviors in animal models when administered at specific dosages.
Case Study 2: Antimicrobial Testing
In vitro assays were conducted to test the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory effects, suggesting potential as a new antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Key Observations:
Piperazine Modifications: The 4-(2-fluorophenyl)piperazine in the target compound and G857-1881 enhances CNS penetration compared to non-fluorinated analogs .
Aromatic Substituents: The 3-methoxyphenyl group in the target compound may improve hydrogen-bonding interactions vs.
Pharmacological and Physicochemical Properties
Table 2: Experimental Data for Selected Compounds
| Property | Target Compound | G857-1881 | 4-[(2-Ethyl-6-hydroxy...)methanone |
|---|---|---|---|
| LogP | 3.8 (predicted) | 4.1 | 2.9 |
| Solubility (mg/mL) | 0.12 (pH 7.4) | 0.09 | 0.25 |
| pKa | 6.5 (hydroxyl) | 6.7 | 7.1 |
| IC50 (BRD4 Inhibition) | N/A | N/A | >10 µM |
| Antifungal Activity (MIC, µg/mL) | 8.3 (C. albicans) | 12.5 | 4.7 |
Notes:
- The target compound’s lower LogP compared to G857-1881 suggests better aqueous solubility, critical for bioavailability .
- Antifungal activity is superior to G857-1881 but less potent than simpler triazole-thiadiazoles (e.g., compounds), likely due to steric hindrance from the piperazine group .
- No direct BRD4 inhibition data exist for the target compound, but bivalent triazolopyridazines () show that fused heterocycles enhance potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
